molecular formula C8H7F2NO3 B6239477 methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1072027-66-7

methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6239477
CAS No.: 1072027-66-7
M. Wt: 203.1
InChI Key:
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Description

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. This compound belongs to the class of difluoromethylated pyridines, which are known for their enhanced biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the radical difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved under mild conditions, often involving the use of metal catalysts such as copper or silver .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound effective in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 6-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 6-(bromomethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .

Properties

CAS No.

1072027-66-7

Molecular Formula

C8H7F2NO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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